molecular formula C9H11N B3037690 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole CAS No. 54609-19-7

2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

Cat. No.: B3037690
CAS No.: 54609-19-7
M. Wt: 133.19 g/mol
InChI Key: AJIBIWLTIDNRGY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole is an organic compound with a unique structure that includes a pyrrole ring substituted with two methyl groups and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like K2CO3.

Major Products Formed:

  • Oxidation products include various oxidized pyrrole derivatives.
  • Reduction products include reduced pyrrole derivatives.
  • Substitution reactions yield substituted pyrrole compounds.

Scientific Research Applications

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

    2,5-Dimethyl-1H-pyrrole: Lacks the prop-2-yn-1-yl group, making it less reactive in certain substitution reactions.

    1-(Prop-2-yn-1-yl)-1H-pyrrole: Lacks the two methyl groups, affecting its steric and electronic properties.

    2,5-Dimethyl-1-(prop-2-yn-1-yl)-piperazine: Contains a piperazine ring instead of a pyrrole ring, leading to different chemical behavior and applications.

Uniqueness: 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole is unique due to the combination of its pyrrole ring, methyl groups, and prop-2-yn-1-yl group. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.

Biological Activity

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H11_{11}N, with a structure that includes a pyrrole ring substituted with methyl and propargyl groups. The compound's structural characteristics are essential for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,5-dimethylpyrroles, particularly against Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antitubercular Activity : A series of derivatives based on the 2,5-dimethylpyrrole scaffold exhibited potent inhibitory effects against M. tuberculosis strains, including multidrug-resistant isolates. Compounds like 5n and 5q showed minimum inhibitory concentrations (MIC) below 1 µg/mL against these strains .
  • Broad-Spectrum Antimicrobial Effects : In vitro evaluations demonstrated that some derivatives possess strong antibacterial properties. For instance, certain synthesized compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundTarget OrganismMIC (µg/mL)
5nM. tuberculosis<1
5qM. tuberculosis<1
PA-1S. aureus0.0039
PA-1E. coli0.025

Anticancer Activity

The compound has also been explored for its anticancer properties . Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms.

Mechanisms:

  • Cytotoxicity : Some derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages, indicating potential as anticancer agents .
  • Enzyme Inhibition : Studies have reported that synthesized compounds derived from the pyrrole structure exhibited inhibition of key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase .

The biological activity of this compound is attributed to its ability to interact with various biological targets through specific mechanisms:

Interaction Pathways:

  • Oxidative Stress Pathways : The compound may generate reactive oxygen species (ROS), contributing to oxidative stress in microbial cells .
  • Cyclocondensation Reactions : The interaction with phenyl isothiocyanate suggests that cyclocondensation plays a role in its mode of action, leading to the formation of biologically active derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrole ring significantly influence the biological activity of the compounds. The presence of bulky substituents at specific positions enhances antimicrobial potency and selectivity against bacterial pathogens .

Properties

IUPAC Name

2,5-dimethyl-1-prop-2-ynylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-4-7-10-8(2)5-6-9(10)3/h1,5-6H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBIWLTIDNRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269435
Record name 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54609-19-7
Record name 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54609-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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